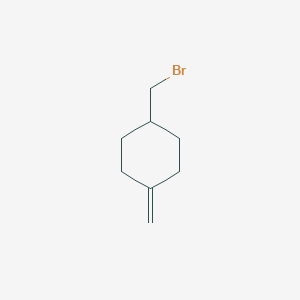

1-(Bromomethyl)-4-methylidenecyclohexane

Description

1-(Bromomethyl)-4-methylidenecyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclohexane ring with a methylidene substituent

Properties

IUPAC Name |

1-(bromomethyl)-4-methylidenecyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c1-7-2-4-8(6-9)5-3-7/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICCJHRSDHCEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438871 | |

| Record name | 1-(bromomethyl)-4-methylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76825-09-7 | |

| Record name | 1-(bromomethyl)-4-methylidenecyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Radical Bromination of Methylenecyclohexane Derivatives

The most common and well-documented method for preparing 1-(Bromomethyl)-4-methylidenecyclohexane involves the radical bromination of methylenecyclohexane or its derivatives using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or radical initiators).

- Reaction Conditions:

- Substrate: Methylenecyclohexane

- Brominating agent: NBS

- Solvent: Typically dichloromethane or carbon tetrachloride

- Initiation: Radical initiators or UV light

- Mechanism:

- Generation of bromine radicals from NBS

- Abstraction of allylic hydrogen from methylenecyclohexane to form an allylic radical

- Radical recombination with bromine to yield 1-(bromomethyl)-4-methylidenecyclohexane

- Yield: Moderate to good yields reported, typically around 60-70%.

This method is favored for its regioselectivity, targeting the allylic position adjacent to the methylene group, producing the bromomethyl substituent while retaining the exocyclic double bond (methylidene group).

Bromination Using Bromine and Triphenylphosphine

An alternative approach involves the reaction of 4-methyl-1-cyclohexanemethanol with bromine in the presence of triphenylphosphine, which facilitates the conversion of the alcohol to the bromide.

- Reaction Conditions:

- Starting material: 4-methyl-1-cyclohexanemethanol

- Reagents: Bromine and triphenylphosphine

- Solvent: Typically an inert organic solvent such as dichloromethane

- Outcome:

- Conversion of the hydroxyl group to bromide at the methyl position

- Retention of the methylidene group at the 4-position

- Yield: Approximately 70% reported.

This method is useful when the alcohol precursor is readily available and allows for a straightforward substitution reaction.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Mechanistic Insights

Radical Cyclization Studies:

Research by Della et al. (2007) demonstrated that the (4-methylenecyclohexyl)methyl radical formed during bromination undergoes cyclization with a rate constant of 4.4 × 10^2 s^-1 at 25 °C, slower than typical 5-hexenyl radicals. The activation energy was found to be 12.8 kcal/mol, consistent with theoretical calculations. This supports the controlled formation of bromomethyl derivatives without unwanted ring closure during synthesis.Stereochemical Considerations:

The bromination reactions typically preserve the stereochemistry of the cyclohexane ring, with the bromomethyl substituent introduced at the exocyclic position. The presence of the methylidene group at the 4-position remains intact, which is crucial for further synthetic transformations.Synthetic Utility: The bromomethyl group serves as a versatile handle for nucleophilic substitution, cross-coupling, and radical reactions, enabling the synthesis of bicyclic and functionalized cyclohexane derivatives, including vitamin D analogues and other bioactive molecules.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-methylidenecyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) to form corresponding alcohols or amines.

Addition Reactions: The methylidene group can participate in electrophilic addition reactions with halogens (e.g., Br₂) to form dihalogenated products.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form carboxylic acids.

Common Reagents and Conditions:

Substitution: Nucleophiles like NaOH or NH₃ in aqueous or alcoholic solutions.

Addition: Halogens (Br₂, Cl₂) in organic solvents.

Oxidation: KMnO₄ in acidic or basic medium.

Major Products:

- Substitution reactions yield alcohols or amines.

- Addition reactions produce dihalogenated cyclohexanes.

- Oxidation reactions result in carboxylic acids.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

1-(Bromomethyl)-4-methylidenecyclohexane serves as a versatile building block in organic synthesis. It is particularly useful in the preparation of complex organic molecules due to its reactive bromomethyl group, which can participate in nucleophilic substitution reactions. This characteristic allows for the introduction of various functional groups into molecular frameworks.

Table 1: Common Reactions Involving 1-(Bromomethyl)-4-methylidenecyclohexane

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | Alkylated derivatives |

| Elimination Reactions | Formation of alkenes through dehydrohalogenation | Alkenes with varied substituents |

| Radical Reactions | Participation in radical cyclization processes | Cyclized products with functional groups |

Biological Applications

Potential in Medicinal Chemistry

The compound has been investigated for its potential applications in drug development. Its structure allows it to act as an intermediate in the synthesis of various pharmaceutical compounds. Studies have suggested that derivatives of 1-(Bromomethyl)-4-methylidenecyclohexane may exhibit biological activity, making them candidates for further pharmacological evaluation.

Case Study: Synthesis of Anticancer Agents

Research has indicated that derivatives of this compound can be synthesized to create anticancer agents. For instance, modifications to the bromomethyl group can yield compounds that inhibit tumor growth, showcasing the potential of 1-(Bromomethyl)-4-methylidenecyclohexane as a scaffold for therapeutic agents.

Industrial Applications

Use in Agrochemicals and Coatings

In the industrial sector, 1-(Bromomethyl)-4-methylidenecyclohexane is utilized in the production of agrochemicals, coatings, and adhesives. Its properties as a halogenated compound make it suitable for enhancing the stability and performance of these products.

Table 2: Industrial Uses of 1-(Bromomethyl)-4-methylidenecyclohexane

| Application Area | Specific Use |

|---|---|

| Agrochemicals | Intermediate in pesticide formulation |

| Coatings | Enhancer for durability and adhesion properties |

| Adhesives | Component for improved bonding strength |

Research Insights

Mechanistic Studies

Research has focused on understanding the mechanisms by which 1-(Bromomethyl)-4-methylidenecyclohexane participates in various chemical reactions. For example, studies on allylic bromination reveal that the compound can undergo selective bromination at specific positions on the cyclohexane ring, leading to diverse product formations.

Case Study: Allylic Bromination Mechanism

A detailed mechanistic study demonstrated that when methylenecyclohexane is treated with N-bromosuccinimide (NBS), 1-(Bromomethyl)-cyclohexene is formed as a major product due to preferential reaction at less hindered sites, illustrating its utility in synthetic pathways involving radical mechanisms.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methylidenecyclohexane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The methylidene group, being an electron-rich site, undergoes electrophilic addition reactions. These interactions are crucial for its applications in synthesis and potential biological activity .

Comparison with Similar Compounds

1-(Chloromethyl)-4-methylidenecyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

1-(Bromomethyl)-4-methylcyclohexane: Lacks the methylidene group, affecting its reactivity and applications.

Biological Activity

1-(Bromomethyl)-4-methylidenecyclohexane is a brominated organic compound notable for its unique structural features, which include a bromomethyl group and a methylidene group attached to a cyclohexane ring. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities and reactivity toward nucleophiles and electrophiles.

- Molecular Formula : C10H13Br

- Molar Mass : Approximately 189.09 g/mol

- Structure : The compound consists of a cyclohexane ring with a bromine atom and a double-bonded carbon (methylidene) substituent, which influences its chemical behavior significantly.

The biological activity of 1-(Bromomethyl)-4-methylidenecyclohexane is primarily attributed to its reactivity:

- Nucleophilic Substitution : The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂), leading to the formation of alcohols or amines.

- Electrophilic Addition : The methylidene group can undergo electrophilic addition reactions with halogens, resulting in dihalogenated products.

- Oxidation Reactions : This compound can be oxidized using strong oxidizing agents, forming carboxylic acids.

Case Study 1: Interaction with Nucleophiles

In a study focusing on the reactivity of brominated compounds, 1-(Bromomethyl)-4-methylidenecyclohexane was shown to effectively react with nucleophiles, leading to the formation of various derivatives. This reactivity is crucial for its application in synthesizing biologically active compounds.

Case Study 2: Electrophilic Addition Reactions

Research indicated that when treated with electrophiles, such as halogens, 1-(Bromomethyl)-4-methylidenecyclohexane undergoes addition reactions that could lead to products with enhanced biological properties. These transformations are essential for developing new therapeutic agents.

Comparative Analysis

The following table compares 1-(Bromomethyl)-4-methylidenecyclohexane with structurally similar compounds regarding their reactivity and potential applications:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(Bromomethyl)-4-methylidenecyclohexane | Cyclohexane ring with bromine and methylidene | Unique dual functionality for diverse transformations |

| 1-Bromocyclohexene | Cyclohexene ring with a bromine substituent | More reactive due to the presence of a double bond |

| 4-Methylcyclohexene | Cyclohexene ring with a methyl group | Lacks bromination; more stable |

| 1-Bromo-2-methylcyclopentane | Cyclopentane ring with bromo and methyl | Smaller ring size; different reactivity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Bromomethyl)-4-methylidenecyclohexane with high purity?

- Methodological Answer : The compound can be synthesized via bromination of 4-methylidenecyclohexane using reagents like N-bromosuccinimide (NBS) under radical initiation or via photochemical bromination. Key parameters include temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric optimization to minimize di-substitution byproducts. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to achieve >95% purity .

- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC-MS or ¹H/¹³C NMR. Compare retention times and spectral data with reference standards .

Q. Which spectroscopic techniques are most effective for characterizing 1-(Bromomethyl)-4-methylidenecyclohexane?

- Methodological Answer :

- ¹H NMR : Identify the methylidene proton resonance (δ 4.5–5.0 ppm, singlet) and bromomethyl protons (δ 3.3–3.7 ppm, triplet). Confirm coupling patterns to distinguish from cyclohexane ring protons .

- ¹³C NMR : Detect the methylidene carbon (δ 105–110 ppm) and bromomethyl carbon (δ 25–30 ppm). Use DEPT-135 to differentiate CH₂ and CH₃ groups .

- IR Spectroscopy : Confirm C-Br stretching (500–600 cm⁻¹) and C=C (methylidene) vibrations (1640–1680 cm⁻¹) .

- Cross-Validation : Compare data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What safety protocols are essential for handling 1-(Bromomethyl)-4-methylidenecyclohexane in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use explosion-proof equipment due to flammability risks (flash point ~60°C) .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors. Monitor airborne concentrations with real-time sensors .

- Storage : Keep in airtight containers under inert gas, away from ignition sources. Store at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the methylidene group influence the reactivity of 1-(Bromomethyl)-4-methylidenecyclohexane in cross-coupling reactions?

- Methodological Answer : The methylidene group introduces steric hindrance and electronic effects:

- Steric Effects : The bulky methylidene substituent at C4 reduces accessibility to the bromomethyl group, slowing SN2 reactions. Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to enhance selectivity .

- Electronic Effects : The electron-withdrawing bromomethyl group increases electrophilicity, facilitating Suzuki-Miyaura couplings. Optimize base choice (e.g., K₂CO₃ vs. Cs₂CO₃) to balance reactivity and side reactions .

- Case Study : Compare reaction yields with/without methylidene substitution to quantify steric impacts .

Q. How can contradictions in reported NMR data for 1-(Bromomethyl)-4-methylidenecyclohexane be resolved?

- Methodological Answer :

- Source Analysis : Cross-reference data from peer-reviewed journals (e.g., J. Org. Chem.) over commercial SDS sheets, which may lack rigorous validation .

- Solvent Effects : Replicate experiments in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess shifts caused by hydrogen bonding .

- Dynamic Effects : Variable-temperature NMR can reveal conformational changes (e.g., ring flipping) that obscure signal splitting .

Q. What computational tools are effective for predicting the reaction pathways of 1-(Bromomethyl)-4-methylidenecyclohexane?

- Methodological Answer :

- Retrosynthesis Planning : Use AI-driven platforms (e.g., Reaxys, Pistachio) to propose feasible routes and prioritize low-step-count syntheses .

- DFT Simulations : Calculate transition-state energies (e.g., Gaussian 16) to predict regioselectivity in elimination or substitution reactions .

- Molecular Dynamics : Model steric interactions in solvated systems to optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. How can researchers optimize the selectivity of elimination vs. substitution reactions involving this compound?

- Methodological Answer :

- Base Selection : Use sterically hindered bases (e.g., DBU) to favor elimination (E2 mechanism) over substitution. For SN2 pathways, employ polar aprotic solvents (DMF, DMSO) .

- Temperature Control : Higher temperatures (≥80°C) promote elimination, while lower temperatures (≤25°C) favor substitution .

- Additives : Silver nitrate (AgNO₃) can trap bromide ions, shifting equilibrium toward substitution products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.